(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide
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Overview
Description
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromopyrazole, cyanopropane, chlorophenyl, and methylethenesulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 4-Bromopyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of Cyanopropane Intermediate: This involves the reaction of a suitable alkyl halide with sodium cyanide to introduce the cyano group.
Coupling Reactions: The bromopyrazole and cyanopropane intermediates are then coupled with 2-chlorophenyl and methylethenesulfonamide groups through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Bromomethyl methyl ether
- 3-Methoxyphenylboronic acid
Uniqueness
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[1-(4-bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O2S/c1-16(11-19,12-22-10-14(17)9-20-22)21(2)25(23,24)8-7-13-5-3-4-6-15(13)18/h3-10H,12H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBXBHFSMKLPTC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N(C)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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